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Compound of Interest

Compound Name: 4-Bromoquinolin-6-ol

Cat. No.: B3030181 Get Quote

An In-depth Framework for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromoquinolin-6-ol is a substituted quinoline derivative with potential applications

in medicinal chemistry and materials science. However, a comprehensive public dataset of its

experimentally determined physicochemical properties is notably scarce. This guide addresses

this gap by providing a dual framework: it consolidates available in-silico predicted data for 4-
Bromoquinolin-6-ol and presents detailed, field-proven experimental protocols for its empirical

characterization. By explaining the causality behind experimental choices and grounding

methodologies in authoritative standards, this document serves as a blueprint for researchers

aiming to thoroughly characterize this, or structurally similar, novel compounds. We will cover

the determination of melting point, aqueous solubility, ionization constant (pKa), and lipophilicity

(LogP), providing the necessary context for their critical role in drug discovery and

development.[1][2][3][4][5]

Section 1: Molecular Profile and Predicted
Properties
A foundational step in characterizing any molecule is to establish its basic identity and leverage

computational tools to predict its behavior. These predictions, while not a substitute for

experimental data, are invaluable for guiding experimental design.

1.1. Chemical Identity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b3030181?utm_src=pdf-interest
https://www.benchchem.com/product/b3030181?utm_src=pdf-body
https://www.benchchem.com/product/b3030181?utm_src=pdf-body
https://www.benchchem.com/product/b3030181?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25416989/
http://www.rajournals.in/index.php/rajar/article/view/245
https://pharmafeatures.com/balancing-act-optimizing-physicochemical-properties-for-successful-drug-discovery/
https://www.lookchem.com/news/20162.html
https://fiveable.me/medicinal-chemistry/unit-4/physicochemical-properties/study-guide/Ez7tCKt21HKLA2y0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The structure of 4-Bromoquinolin-6-ol features a quinoline core, which is a bicyclic aromatic

system composed of a benzene ring fused to a pyridine ring. Key functional groups include a

bromine atom at position 4 and a hydroxyl group at position 6. These substituents are critical

determinants of the molecule's electronic properties, reactivity, and intermolecular interactions.

IUPAC Name: 4-bromoquinolin-6-ol[6]

CAS Number: 876491-87-1[6][7]

Molecular Formula: C₉H₆BrNO[6]

Molecular Weight: 224.05 g/mol [6]

Canonical SMILES: C1=CC2=NC=CC(=C2C=C1O)Br[6]

1.2. Predicted Physicochemical Properties

The following properties have been predicted using established computational algorithms, such

as those employed by PubChem. These values provide a quantitative starting point for

understanding the molecule's likely behavior in biological and chemical systems.
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Property Predicted Value
Significance in
Drug Development

Source

XLogP3 2.5

Predicts membrane

permeability and

lipophilicity. A value

between 1 and 3 is

often considered

favorable for oral drug

absorption.

[6]

Hydrogen Bond

Donors
1

Influences solubility

and target binding.

The phenolic -OH

group acts as a donor.

[6]

Hydrogen Bond

Acceptors
2

Influences solubility

and target binding.

The quinoline nitrogen

and phenolic oxygen

can act as acceptors.

[6]

Topological Polar

Surface Area (TPSA)
33.1 Å²

Correlates with drug

transport properties,

including intestinal

absorption and blood-

brain barrier

penetration.

[6]

Section 2: Strategic Framework for Experimental
Characterization
The physicochemical properties of a drug candidate are pivotal as they influence its absorption,

distribution, metabolism, and excretion (ADME).[1][3][4][5] A systematic experimental approach

is essential to validate and refine the predicted values. The following workflow outlines a logical

progression for the empirical characterization of a novel compound like 4-Bromoquinolin-6-ol.
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Phase 1: Foundational Analysis

Phase 2: Core ADME-Related Properties

Phase 3: Advanced Profiling

Material Acquisition &
 Purity Assessment (LC-MS, NMR)

Thermal Stability & Melting Point
(DSC Analysis)

 Pure material required

Aqueous Solubility
(Kinetic Assay)

 Solid state known

Ionization Constant (pKa)
(Potentiometric Titration)

 Solubility informs method

Lipophilicity (LogP/LogD)
(Shake-Flask Method)

 pKa needed for LogD

Permeability (e.g., PAMPA)

 Lipophilicity correlates

Chemical Stability (pH profile)
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Fig 1. Logical workflow for physicochemical characterization.
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Section 3: Experimental Protocols for Core Property
Determination
This section provides detailed, step-by-step methodologies for determining the most critical

physicochemical properties. The protocols are based on industry-standard and regulatory-

accepted guidelines.

Melting Point and Thermal Stability via Differential
Scanning Calorimetry (DSC)
Expertise & Causality: The melting point (Tm) is a fundamental indicator of a compound's purity

and the stability of its crystal lattice. Differential Scanning Calorimetry (DSC) is the preferred

method over traditional melting point apparatus because it provides not only the Tm but also

quantitative data on the enthalpy of fusion (ΔHfus) and can reveal other thermal events like

polymorphism or decomposition.[8][9][10] A sharp melting peak with a high enthalpy suggests a

stable, well-ordered crystalline solid.

Detailed Protocol:

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using a

certified indium standard (Tm = 156.6 °C).[11]

Sample Preparation: Accurately weigh 1-3 mg of 4-Bromoquinolin-6-ol into an aluminum

DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty

pan to serve as the reference.[8]

Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell

with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.[9]

Thermal Program:

Equilibrate the cell at a starting temperature, e.g., 25 °C.

Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature well

above the expected melting point (e.g., 300 °C).[10]

Data Analysis:
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Plot the differential heat flow against temperature.

The melting point (Tm) is determined as the temperature at the apex of the endothermic

melting peak.[12]

The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting

peak.[11][12]

Aqueous Solubility (Kinetic Assay)
Expertise & Causality: Aqueous solubility is a master variable in drug discovery, as a compound

must be in solution to be absorbed and exert a biological effect.[4][13] For early-stage

discovery, a kinetic solubility assay is employed due to its high throughput and relevance to the

conditions of many biological assays, where a compound is introduced from a DMSO stock

solution.[13][14][15] This method measures the concentration of a compound that remains in

solution after precipitation from a DMSO stock into an aqueous buffer, mimicking common in

vitro screening protocols.[13][16]
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Prepare 10 mM stock
of 4-Bromoquinolin-6-ol in DMSO

Dispense 2 µL of DMSO stock
into wells of a 96-well plate

Add 198 µL of aqueous buffer
(e.g., PBS, pH 7.4) to each well

Mix and incubate plate
(e.g., 2 hours at 25°C)

Separate soluble from
insoluble material

(Filtration or Centrifugation)

Quantify concentration
in filtrate/supernatant

(LC-MS/MS or UV-Vis)

Calculate Kinetic Solubility (µM)

Click to download full resolution via product page

Fig 2. Workflow for a kinetic solubility assay.
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Detailed Protocol:

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-
Bromoquinolin-6-ol (e.g., 10 mM) in 100% DMSO.[14][17]

Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2-5 µL) of the

DMSO stock solution to the wells.[17]

Precipitation Induction: Add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline,

pH 7.4) to achieve the final desired compound concentration range, ensuring the final DMSO

concentration is low (typically ≤1%).[16]

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2

hours) to allow precipitation to reach a pseudo-equilibrium.[15][17]

Separation: Use a filter plate (e.g., 0.45 µm) to separate the soluble fraction from the

precipitated solid.[15][17]

Quantification: Analyze the concentration of the compound in the filtrate using a sensitive

analytical method like LC-MS/MS or UV-Vis spectroscopy, comparing against a calibration

curve prepared in a matching DMSO/buffer mixture.[15][16]

Ionization Constant (pKa) by Potentiometric Titration
Expertise & Causality: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.

It profoundly affects solubility, permeability, and receptor binding.[3] 4-Bromoquinolin-6-ol has

two potential ionizable centers: the phenolic hydroxyl group (acidic) and the quinoline nitrogen

(basic). Potentiometric titration is the gold-standard method for pKa determination due to its

high precision.[18][19] The method involves monitoring pH changes as a titrant (acid or base) is

added to a solution of the compound, with the pKa corresponding to the inflection point of the

titration curve.[20][21]

Detailed Protocol:

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least

three standard buffers (e.g., pH 4, 7, and 10).[20][21]
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Sample Preparation: Prepare a solution of 4-Bromoquinolin-6-ol (e.g., 1 mM) in water or a

water/co-solvent mixture if solubility is low.[20] Maintain a constant ionic strength using a

background electrolyte like 0.15 M KCl.[20][21] Purge the solution with nitrogen to remove

dissolved CO₂, which can interfere with the titration.[20][21]

Titration for Basic pKa (Quinoline N):

Acidify the sample solution to ~pH 2 with 0.1 M HCl.

Titrate the solution by adding small, precise aliquots of 0.1 M NaOH. Record the pH after

each addition.

Titration for Acidic pKa (Phenolic OH):

Continue the titration from the previous step up to ~pH 12.

Data Analysis:

Plot the pH versus the volume of titrant added.

The pKa values are determined from the inflection points of the resulting sigmoid curves.

This is often done by analyzing the first or second derivative of the curve.[19][21] Perform

at least three replicate titrations to ensure reproducibility.[20]

Lipophilicity (LogP) by Shake-Flask Method
Expertise & Causality: Lipophilicity, commonly expressed as the logarithm of the partition

coefficient (LogP), describes a compound's preference for a lipid versus an aqueous

environment. It is a key predictor of membrane permeability, metabolic stability, and

promiscuity. The shake-flask method, as described in OECD Guideline 107, is the benchmark

technique for LogP determination.[22][23] It involves directly measuring the equilibrium

concentration of a compound in two immiscible phases: n-octanol (simulating a lipid

membrane) and water.

Detailed Protocol:

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing

them vigorously and allowing the layers to separate overnight.
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Compound Addition: Add a known amount of 4-Bromoquinolin-6-ol to a mixture of the pre-

saturated n-octanol and water phases in a suitable vessel (e.g., a separatory funnel). The

volume ratio of the phases can be adjusted based on the expected LogP.

Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to

reach partitioning equilibrium (this can range from minutes to hours). Avoid vigorous shaking

that can cause emulsions.

Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean

break.[23]

Concentration Measurement: Accurately determine the concentration of 4-Bromoquinolin-6-
ol in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-

UV).

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-

octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm

of this value.[24] The experiment should be performed in triplicate.[23]

Section 4: Context from Structural Analogues
Given the limited published data for 4-Bromoquinolin-6-ol, examining structurally similar

compounds can provide valuable context.

6-Hydroxyquinoline (Parent Core): This compound is sparingly soluble in water and has two

experimental pKa values of approximately 5.15 (for the quinoline nitrogen) and 8.90 (for the

hydroxyl group).[25][26] Its LogP is around 1.8-1.9.[27][28]

Effect of Bromine: The addition of a bromine atom, as in 4-Bromoquinolin-6-ol, is expected

to increase the molecule's lipophilicity (increase LogP) and molecular weight, which can

decrease aqueous solubility. The electron-withdrawing nature of bromine may also slightly

decrease the basicity of the quinoline nitrogen (lower pKa) and increase the acidity of the

phenolic hydroxyl (lower pKa). For instance, 6-Bromoquinolin-4-ol has a reported melting

point of 283 °C, suggesting that bromo-hydroxyquinolines are high-melting solids.[29][30]

Conclusion
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While direct experimental data for 4-Bromoquinolin-6-ol remains sparse in the public domain,

a robust characterization is achievable. By combining computational predictions with a

systematic application of gold-standard experimental protocols, researchers can generate the

high-quality physicochemical data essential for advancing drug discovery and development

programs. This guide provides the strategic framework and detailed methodologies necessary

to build a comprehensive profile of this molecule, enabling informed decisions in medicinal

chemistry, formulation, and preclinical assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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